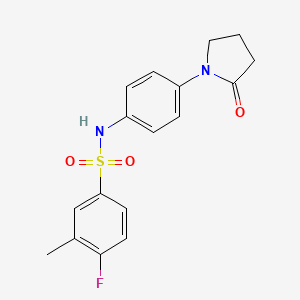
4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Pharmacokinetics
efficient exploration of the pharmacophore space due to sp3-hybridization , and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BYL719, impacting its bioavailability.
Biologische Aktivität
4-Fluoro-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair, and its inhibition has implications for cancer therapy, particularly in tumors with defective DNA repair mechanisms.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
Inhibition of Poly(ADP-Ribose) Polymerase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on PARP. This inhibition is critical in cancer treatment as it can enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing DNA damage.
Case Study:
In a study published in a patent document (US20080161280A1), various derivatives were tested for their ability to inhibit PARP activity. The results showed that certain modifications to the core structure significantly enhanced inhibitory potency, with some compounds achieving IC50 values in the low micromolar range .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features was reported to reduce cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspases .
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 277.37 g/mol |
| Solubility | Moderate in DMSO |
| Bioavailability | High (in animal models) |
| Mechanism of Action | PARP inhibition |
The mechanism by which this compound exerts its effects involves the competitive inhibition of the NAD+ binding site on PARP. This prevents the enzyme from catalyzing the addition of poly(ADP-ribose) chains to target proteins, thereby impairing DNA repair processes.
Safety and Toxicity
Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also presents potential toxicity at higher concentrations. Studies suggest a need for further optimization to balance efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-11-15(8-9-16(12)18)24(22,23)19-13-4-6-14(7-5-13)20-10-2-3-17(20)21/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYLRWTHTYJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














